molecular formula C10H10N2OS B1411078 2-(But-2-ynyloxy)pyridine-3-carbothioamide CAS No. 1935156-17-4

2-(But-2-ynyloxy)pyridine-3-carbothioamide

Cat. No.: B1411078
CAS No.: 1935156-17-4
M. Wt: 206.27 g/mol
InChI Key: UTXZEIHJJZTDKP-UHFFFAOYSA-N
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Description

2-(But-2-ynyloxy)pyridine-3-carbothioamide is a chemical compound with the molecular formula C10H10N2OS. It is a pyridine derivative that features a but-2-ynyloxy group and a carbothioamide group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-ynyloxy)pyridine-3-carbothioamide typically involves the reaction of pyridine derivatives with but-2-yn-1-ol and thiocarbamoyl chloride. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include catalysts such as palladium or nickel complexes, which facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods are designed to optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve maximum efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(But-2-ynyloxy)pyridine-3-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-(But-2-ynyloxy)pyridine-3-carbothioamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(But-2-ynyloxy)pyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(But-2-ynyloxy)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    2-(But-2-ynyloxy)pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.

    2-(But-2-ynyloxy)pyridine-3-thiol: Features a thiol group in place of the carbothioamide group.

Uniqueness

2-(But-2-ynyloxy)pyridine-3-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the but-2-ynyloxy and carbothioamide groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-but-2-ynoxypyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-3-7-13-10-8(9(11)14)5-4-6-12-10/h4-6H,7H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXZEIHJJZTDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=C(C=CC=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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